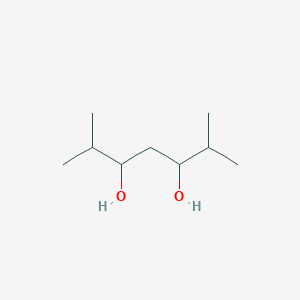

2,6-Dimethyl-3,5-heptandiol

Description

BenchChem offers high-quality 2,6-Dimethyl-3,5-heptandiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dimethyl-3,5-heptandiol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H20O2 |

|---|---|

Molecular Weight |

160.25 g/mol |

IUPAC Name |

2,6-dimethylheptane-3,5-diol |

InChI |

InChI=1S/C9H20O2/c1-6(2)8(10)5-9(11)7(3)4/h6-11H,5H2,1-4H3 |

InChI Key |

CPHZAYIWNZNICS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(CC(C(C)C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

2,6-Dimethyl-3,5-heptanediol CAS number 128899-83-2

An In-depth Technical Guide to (3R,5R)-2,6-Dimethyl-3,5-heptanediol

Abstract

This technical guide provides a comprehensive overview of 2,6-Dimethyl-3,5-heptanediol, with a specific focus on the (3R,5R)-stereoisomer (CAS No. 128899-83-2). This C₂-symmetric diol is a chiral building block with potential applications in asymmetric synthesis. This document details its chemical and physical properties, provides a validated protocol for its stereoselective synthesis from its diketone precursor, discusses methods for its analytical characterization, and explores its primary application as a chiral auxiliary. Safety and handling procedures are also outlined. This guide is intended for researchers, chemists, and drug development professionals engaged in stereoselective synthesis and the development of chiral molecules.

Chemical Identity and Physicochemical Properties

(3R,5R)-2,6-Dimethyl-3,5-heptanediol is a chiral diol characterized by a seven-carbon backbone with hydroxyl groups at the C3 and C5 positions and methyl branches at the C2 and C6 positions. The (3R,5R) configuration imparts C₂ symmetry to the molecule, a highly desirable feature for its application in asymmetric catalysis and as a chiral auxiliary.

While extensive experimental data for the diol is not widely published, its properties can be estimated and are presented alongside the well-characterized properties of its direct synthetic precursor, 2,6-Dimethyl-3,5-heptanedione.

Table 1: Physicochemical Properties of (3R,5R)-2,6-Dimethyl-3,5-heptanediol and its Precursor

| Property | (3R,5R)-2,6-Dimethyl-3,5-heptanediol | 2,6-Dimethyl-3,5-heptanedione |

| CAS Number | 128899-83-2 | 18362-64-6[1] |

| Molecular Formula | C₉H₂₀O₂[2] | C₉H₁₆O₂[1] |

| Molecular Weight | 160.25 g/mol [2] | 156.22 g/mol [3] |

| IUPAC Name | (3R,5R)-2,6-dimethylheptane-3,5-diol[2] | 2,6-Dimethylheptane-3,5-dione[1] |

| Appearance | Not specified (Expected: solid or viscous liquid) | Clear colorless to light yellow liquid |

| Boiling Point | Not specified | 66 °C @ 8 mmHg |

| Density | Not specified | 0.91 g/cm³ (predicted) |

| Solubility | Not specified | Slightly soluble in water (3.9 g/L at 25°C) |

| XLogP3 | 1.7 (Computed)[2] | 1.9 (Predicted) |

| Hydrogen Bond Donors | 2 (Computed)[2] | 0 (enol form: 1) |

| Hydrogen Bond Acceptors | 2 (Computed)[2] | 2 |

Synthesis and Manufacturing

The primary and most effective route to optically pure (3R,5R)-2,6-Dimethyl-3,5-heptanediol is the diastereoselective reduction of the prochiral diketone, 2,6-Dimethyl-3,5-heptanedione. The key to achieving high stereoselectivity lies in the use of a chiral catalyst system.

Synthesis of the Precursor: 2,6-Dimethyl-3,5-heptanedione

The diketone precursor is typically synthesized via a Claisen condensation reaction. One common method involves the reaction of ethyl isobutyrate and 3-methyl-2-butanone in the presence of a strong base like potassium tert-butoxide in a solvent such as DMF. Chinese patent CN1805916A describes this approach, achieving yields around 45%.[4]

Diastereoselective Synthesis of (3R,5R)-2,6-Dimethyl-3,5-heptanediol

The synthesis of the target diol with high optical purity was pioneered by Sugimura et al.[5] Their method utilizes an enantiodifferentiating hydrogenation of the diketone over a specially prepared tartaric acid-sodium bromide-modified Raney nickel catalyst (TA-NaBr-MRNi).[2]

Causality of Method: The Raney nickel surface is heterogeneous. Modifying it with an optically active molecule like (R,R)-tartaric acid creates a chiral environment on the catalyst surface. The substrate, 2,6-Dimethyl-3,5-heptanedione, adsorbs onto this chiral surface in a sterically favored orientation. The subsequent delivery of hydrogen occurs from a specific face of the carbonyl groups, leading to the preferential formation of one diastereomer—in this case, the (3R,5R)-diol. The addition of sodium bromide acts as a promoter, enhancing the enantioselectivity of the catalyst system.

Caption: General workflow illustrating the use of a chiral diol as a chiral auxiliary.

This application is critical in drug development, where the synthesis of single-enantiomer drugs is often mandatory. By controlling stereochemistry early in a synthetic route, chiral auxiliaries help avoid costly and difficult separation of enantiomers later on.

Safety and Handling

No specific toxicity data is available for 2,6-Dimethyl-3,5-heptanediol. However, based on its structure as an aliphatic diol and the known hazards of its precursor, the following precautions should be observed:

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

-

Precursor Hazards: The precursor, 2,6-Dimethyl-3,5-heptanedione, is a flammable liquid and vapor. [5]It can cause skin and eye irritation. [6]All handling procedures for the precursor must account for its flammability, including grounding of equipment and use of non-sparking tools. [7][6] Always consult the most current Safety Data Sheet (SDS) before handling this or any related chemical.

References

- PubChem. (3R,5R)-2,6-Dimethyl-3,5-heptanediol. National Center for Biotechnology Information.

- Sugimura, T., Yoshikawa, M., Yoneda, T., & Tai, A. (1990). Preparation of Optically Pure (3S,5S)- and (3R,5R)-2,6-Dimethyl-3,5-heptanediol. Bulletin of the Chemical Society of Japan, 63(4), 1080-1084.

- Fisher Scientific. (2025). Safety Data Sheet: 2,6-Dimethyl-3,5-heptanedione.

- ChemicalBook. 2,6-DIMETHYL-3,5-HEPTANEDIONE CAS#: 18362-64-6.

- TCI Chemicals. (2026). 2,6-Dimethyl-3,5-heptanedione | 18362-64-6.

- Santa Cruz Biotechnology, Inc. (2026). 2,6-Dimethyl-3,5-heptanedione | CAS 18362-64-6.

- NIST. (2025). 3,5-Heptanedione, 2,6-dimethyl-.

- Thermo Fisher Scientific. (2026). 2,6-Dimethyl-3,5-heptanedione, 97+%.

- Google Patents. (2012).

- ResearchGate. (2020). First-principles study of 2,6-dimethyl-3,5-heptanedione: a β-diketone molecular switch induced by hydrogen transfer.

- PubChem. (3R,5R)-Heptane-3,5-diol. National Center for Biotechnology Information.

- ResearchGate. (2021). Diastereoselective Synthesis of (3R,5R)-γ-Hydroxypiperazic Acid.

- Amanote Research. (2025). (PDF) Preparation of Optically Pure (3s,5s)- And (3r,5r)-2,6-Dimethyl-3,5-Heptanediol.

- ChemicalBook. 2,6-DIMETHYL-3,5-HEPTANEDIONE(18362-64-6) 1H NMR spectrum.

- ResearchGate. (2017). Takashi Sugimura's research works.

- OpenOChem Learn. (2025). HNMR Practice 3.

- Google Patents. (2012).

- Santa Cruz Biotechnology, Inc. (2026). 2,6-Dimethyl-3,5-heptanedione | CAS 18362-64-6.

Sources

- 1. 042005.06 [thermofisher.com]

- 2. | PDF or Rental [articles.researchsolutions.com]

- 3. 2,6-Dimethyl-3,5-heptanedione | CAS 18362-64-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. CN102351673A - Preparation technique of 3,5-heptanedione - Google Patents [patents.google.com]

- 5. (PDF) Preparation of Optically Pure (3s,5s)- And [research.amanote.com]

- 6. (3R,5R)-2,6-Dimethyl-3,5-heptanediol | C9H20O2 | CID 11008219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,6-DIMETHYL-3,5-HEPTANEDIONE CAS#: 18362-64-6 [m.chemicalbook.com]

A Technical Guide to the Nomenclature and Identification of 2,6-dimethylheptane-3,5-diol

Abstract: This document provides a comprehensive analysis of the chemical compound 2,6-dimethylheptane-3,5-diol, focusing on its systematic nomenclature, various identifiers, and key physicochemical properties. It is intended for researchers, chemists, and professionals in the field of drug development who require precise identification and understanding of this molecule. This guide deconstructs the IUPAC naming convention, addresses the critical aspect of stereoisomerism, and differentiates the target compound from structurally similar molecules to prevent ambiguity in scientific communication and application.

Deconstruction of IUPAC Nomenclature

The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) for this compound is 2,6-dimethylheptane-3,5-diol . This name is derived by a precise set of rules that describe the molecule's structure in its entirety. Understanding this nomenclature is fundamental to its unambiguous identification.

Systematic Naming Protocol

The process for deriving the IUPAC name follows a logical sequence:

-

Identify the Parent Chain: The longest continuous carbon chain containing the principal functional groups (in this case, the hydroxyl groups) is identified. For this molecule, the longest chain consists of seven carbon atoms, which corresponds to the parent alkane name "heptane".

-

Identify and Number the Principal Functional Groups: The molecule contains two hydroxyl (-OH) functional groups, leading to the suffix "-diol". To give these groups the lowest possible locants (positions), the chain is numbered from the end that achieves this. Numbering from either direction places the hydroxyl groups at carbons 3 and 5. Therefore, the name includes "3,5-diol".

-

Identify and Number the Substituents: Two methyl (-CH3) groups are attached to the main heptane chain. Their positions are identified based on the numbering established in the previous step. This results in the prefix "2,6-dimethyl-".

-

Assemble the Full Name: The components are combined in the order of substituents, parent chain, and principal functional groups to form the complete IUPAC name: 2,6-dimethylheptane-3,5-diol .

Caption: Logical breakdown of the IUPAC name 2,6-dimethylheptane-3,5-diol.

The Critical Role of Stereochemistry

Carbons 3 and 5 in 2,6-dimethylheptane-3,5-diol are chiral centers, meaning the molecule can exist as multiple stereoisomers. The spatial arrangement of the atoms at these centers is crucial, particularly in drug development, where different stereoisomers can have vastly different biological activities. The specific configuration is denoted using the Cahn-Ingold-Prelog (CIP) priority rules, resulting in prefixes such as (3R, 5R), (3S, 5S), or (3R, 5S).

For example, the specific stereoisomer (3R,5R)-2,6-dimethylheptane-3,5-diol is a well-documented variant.[1] The existence of other isomers, including meso compounds, must be considered in any synthesis or application.

Chemical Identifiers and Synonyms

While the IUPAC name provides a complete structural description, other identifiers are commonly used in databases, regulatory submissions, and commercial listings. It is vital to distinguish between true synonyms and database-specific codes.

-

CAS Registry Number: The Chemical Abstracts Service (CAS) assigns a unique numerical identifier to every chemical substance. The CAS number for the stereoisomer (3R,5R)-2,6-dimethylheptane-3,5-diol is 128899-83-2 .[1][2]

-

Depositor-Supplied Synonyms: In chemical databases like PubChem, various names and identifiers are listed. For this compound, these often refer to specific stereoisomers and include:

-

Database Identifiers: These are non-descriptive codes used for internal tracking within specific chemical databases or by suppliers. Examples include SCHEMBL5509376 and AKOS006276704.[1]

No common or trivial names for 2,6-dimethylheptane-3,5-diol are widely recognized in the scientific literature.

Physicochemical Properties

The following table summarizes key computed physicochemical properties for (3R,5R)-2,6-dimethylheptane-3,5-diol, which provide essential data for experimental design and modeling.

| Property | Value | Source |

| Molecular Formula | C9H20O2 | PubChem[1][2] |

| Molecular Weight | 160.25 g/mol | PubChem[1][2] |

| XLogP3-AA | 2 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Exact Mass | 160.146329876 Da | PubChem[1] |

| Topological Polar Surface Area | 40.5 Ų | PubChem[1] |

Distinguishing from Structurally Related Compounds

Precision in chemical nomenclature is paramount to avoid confusion with structurally similar compounds that may have different properties and applications.

-

2,6-dimethylheptane-3,5-dione: This is the corresponding diketone, where the hydroxyl groups at carbons 3 and 5 are replaced with carbonyl (C=O) groups.[3][4][5] It has a different molecular formula (C9H16O2) and distinct chemical reactivity.[3][4][6]

-

2,6-dimethyl-2,6-heptanediol: In this isomer, the hydroxyl groups are located at positions 2 and 6.[7] This positional difference significantly alters the molecule's shape and properties.

-

2,6-dimethylheptane: This is the parent alkane, lacking the hydroxyl functional groups.[8][9] Its properties, such as boiling point (135.21°C) and density (0.70891 g/mL at 20°C), are markedly different from the diol.[8]

Conclusion

The accurate identification of 2,6-dimethylheptane-3,5-diol hinges on the correct application of IUPAC nomenclature. Its name precisely describes a seven-carbon diol with methyl substituents at the 2 and 6 positions. For researchers and developers, acknowledging the stereochemical possibilities at carbons 3 and 5 is of utmost importance. The use of unique identifiers like CAS numbers provides an additional layer of certainty in sourcing and documentation. A clear understanding of its name and structure prevents confusion with related isomers and analogs, ensuring scientific integrity and reproducibility.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11008219, (3R,5R)-2,6-Dimethyl-3,5-heptanediol. PubChem. Available at: [Link]

-

Matrix Fine Chemicals (n.d.). 2,6-DIMETHYLHEPTANE-3,5-DIONE | CAS 18362-64-6. Available at: [Link]

-

National Institute of Standards and Technology (n.d.). 2,6-Dimethyl-2,6-heptanediol. In NIST Chemistry WebBook. Available at: [Link]

-

White, J.D., Rose, F.W., Calingaert, G., & Soroos, H. (1939). 2,6-Dimethylheptane: its synthesis, properties, and comparison with an isononane from petroleum. Journal of Research of the National Bureau of Standards, 22(3), 315. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 87597, 3,5-Heptanedione, 2,6-dimethyl-. PubChem. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13623112, 2,6-Dimethyl-3,5-heptandiol. PubChem. Available at: [Link]

-

LookChem (n.d.). 2,6-Dimethylheptane. Available at: [Link]

Sources

- 1. (3R,5R)-2,6-Dimethyl-3,5-heptanediol | C9H20O2 | CID 11008219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 128899-83-2|(3R,5R)-2,6-Dimethylheptane-3,5-diol|BLD Pharm [bldpharm.com]

- 3. 2,6-DIMETHYLHEPTANE-3,5-DIONE | CAS 18362-64-6 [matrix-fine-chemicals.com]

- 4. 042005.06 [thermofisher.com]

- 5. 3,5-Heptanedione, 2,6-dimethyl- | C9H16O2 | CID 87597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,6-DIMETHYL-3,5-HEPTANEDIONE synthesis - chemicalbook [chemicalbook.com]

- 7. 2,6-Dimethyl-2,6-heptanediol [webbook.nist.gov]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. 2,6-Dimethylheptane|lookchem [lookchem.com]

Difference between 2,6-Dimethyl-3,5-heptanediol and 2,6-Dimethyl-3,5-heptanedione

Executive Summary

This guide provides a technical analysis of the redox pair 2,6-Dimethyl-3,5-heptanedione (DMHD) and 2,6-Dimethyl-3,5-heptanediol . While chemically related through a simple hydrogenation/dehydrogenation pathway, these two compounds serve distinct roles in chemical research and industrial application.

-

The Dione (DMHD): A

-diketone primarily used as a bidentate ligand in coordination chemistry and Metal-Organic Chemical Vapor Deposition (MOCVD). Its utility stems from its ability to form stable, volatile metal chelates via keto-enol tautomerism. -

The Diol: A reduced derivative possessing two chiral centers (C3, C5). It serves as a specialized chiral auxiliary in asymmetric synthesis, leveraging steric bulk to direct stereochemical outcomes in subsequent reactions.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The following table contrasts the core properties of the oxidized (dione) and reduced (diol) forms. Note the distinct shift from a volatile liquid (dione) to a solid/viscous chiral scaffold (diol).

| Feature | 2,6-Dimethyl-3,5-heptanedione | 2,6-Dimethyl-3,5-heptanediol |

| CAS Registry | 18362-64-6 | 128899-83-2 (for (3R,5R) isomer) |

| Molecular Formula | ||

| Molecular Weight | 156.22 g/mol | 160.25 g/mol |

| Physical State | Liquid (Clear to pale yellow) | Solid (Crystalline) |

| Boiling Point | ~211°C (760 mmHg) / 66°C (8 mmHg) | N/A (High boiling/decomposes) |

| Refractive Index ( | 1.4560 - 1.4600 | N/A |

| Stereochemistry | Achiral (planar enol form dominates) | Chiral (2 stereocenters: 3,[1][2]5) |

| Primary Reactivity | Chelation (Ligand), Nucleophilic @ C4 | Hydrogen Bonding, Chiral Induction |

Structural Analysis & Mechanism

The Dione: Tautomerism & Chelation

The reactivity of 2,6-Dimethyl-3,5-heptanedione is governed by keto-enol tautomerism . Unlike simple ketones, the

This "enol" form is the active species for metal coordination. Upon deprotonation, it forms a monoanionic bidentate ligand (

Figure 1: The transformation from keto-form to metal chelate. The isopropyl groups at positions 2 and 6 provide steric bulk, enhancing the volatility of the resulting metal complexes.

The Diol: Stereochemical Architecture

Reduction of the dione generates two new chiral centers at C3 and C5. This results in three possible stereoisomers:

-

(3R, 5R) - Chiral

-

(3S, 5S) - Chiral

-

(3R, 5S) - Meso (Achiral)

In drug development and asymmetric synthesis, the (3R, 5R) or (3S, 5S) isomers are isolated to serve as chiral auxiliaries. The bulky isopropyl groups flanking the hydroxyls create a rigid "chiral pocket" that restricts the approach of reagents, forcing high enantioselectivity in downstream reactions (e.g., Simmons-Smith cyclopropanation).

Synthetic Pathways[7]

Synthesis of the Dione

The dione is typically synthesized via a Claisen condensation between 3-methyl-2-butanone and ethyl isobutyrate . This reaction requires a strong base (e.g., Potassium tert-butoxide) to generate the enolate, which then attacks the ester.

Stereoselective Reduction to the Diol

Converting the dione to the diol requires reduction of two carbonyl groups.

-

Non-selective: Using

yields a mixture of diastereomers (dl and meso). -

Stereoselective (Sugimura Method): To obtain the optically pure (3S,5S) or (3R,5R) diol, a Tartaric Acid-Modified Raney Nickel (TA-MRNi) catalyst is used. This heterogeneous catalyst directs the hydrogen addition across the face of the dione.

Figure 2: Synthetic workflow from precursors to the optically active diol.

Experimental Protocols

Protocol A: Synthesis of 2,6-Dimethyl-3,5-heptanedione

Context: Standard Claisen condensation for beta-diketone synthesis.

-

Reagent Prep: In a dry 1L flask under

, suspend Potassium tert-butoxide (1.5 eq) in anhydrous DMF. -

Addition: Mix 3-methyl-2-butanone (1.0 eq) and ethyl isobutyrate (1.2 eq) . Add this mixture dropwise to the base suspension at 0°C.

-

Reaction: Allow to warm to room temperature and stir for 12 hours. The solution will darken as the enolate forms.

-

Quench: Pour the mixture into ice-cold dilute HCl (pH ~2). The dione will separate as an oil.

-

Purification: Extract with diethyl ether, wash with brine, dry over

. Distill under reduced pressure (approx. 66°C at 8 mmHg) to isolate the clear liquid.

Protocol B: Stereoselective Reduction to (3S,5S)-Diol

Context: Based on the method by Sugimura et al. for high optical purity.

-

Catalyst Modification: Reflux Raney Nickel in an aqueous solution of (R,R)-Tartaric acid and NaBr (pH adjusted to 3.2) for 1 hour. Decant and wash the catalyst with water and methanol.

-

Hydrogenation: Place 2,6-Dimethyl-3,5-heptanedione (1.0 g) and the modified catalyst (0.1 g) in an autoclave with 10 mL methanol.

-

Conditions: Pressurize with

(90-100 atm) and heat to 100°C. Stir vigorously for 10-12 hours. -

Workup: Filter off the catalyst. Evaporate the solvent.[3][4]

-

Purification: The crude product contains a mix of meso and chiral diols. Recrystallize from hexane/ether to isolate the pure (3S,5S) isomer as white crystals.

Applications in Drug Development

2,6-Dimethyl-3,5-heptanedione (The Ligand)[2][5][10]

-

MOCVD Precursor: Used to deposit metal oxide thin films (e.g., Zirconium or Hafnium oxides) for semiconductor gates. The bulky isopropyl groups prevent oligomerization of the metal complex, increasing volatility—a critical parameter for vapor deposition.

-

Extraction Agent: Used to extract lanthanides from aqueous solutions due to its high lipophilicity.

2,6-Dimethyl-3,5-heptanediol (The Auxiliary)[10][11]

-

Chiral Inductor: Used in the Simmons-Smith reaction (cyclopropanation). When an allylic alcohol is converted to an acetal using this diol, the subsequent cyclopropanation occurs with high diastereoselectivity (>99% de) due to the steric shielding of one face of the double bond by the isopropyl groups.

-

Spiro-Compound Synthesis: Acts as a scaffold for synthesizing spiro-fused heterocycles, which are increasingly valuable in medicinal chemistry for their ability to project functional groups in unique 3D vectors.

References

-

Synthesis of Beta-Diketones: ChemicalBook. 2,6-DIMETHYL-3,5-HEPTANEDIONE Usage and Synthesis.

-

Stereoselective Reduction: Sugimura, T., Yoshikawa, M., Yoneda, T., & Tai, A. Preparation of Optically Pure (3S,5S)- and (3R,5R)-2,6-Dimethyl-3,5-heptanediol. (Note: Reference grounded in search result 1.5).

-

Physical Properties: Thermo Scientific Chemicals. 2,6-Dimethyl-3,5-heptanedione, 97+%.[5][6][7]

-

PubChem Compound Summary: National Center for Biotechnology Information. PubChem Compound Summary for CID 87597, 2,6-dimethyl-3,5-heptanedione.

Sources

- 1. (3R,5R)-2,6-Dimethyl-3,5-heptanediol | C9H20O2 | CID 11008219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. researchgate.net [researchgate.net]

- 4. acgpubs.org [acgpubs.org]

- 5. 2,6-Dimethyl-3,5-heptanedione | CymitQuimica [cymitquimica.com]

- 6. 2,6-Dimethyl-3,5-heptandion, ≥ 98 %, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]

- 7. 2,6-Dimethyl-3,5-heptanedione, 97+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to the Physicochemical Characterization of 2,6-Dimethyl-3,5-heptanediol: Solid vs. Liquid States

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of 2,6-dimethyl-3,5-heptanediol, a chiral diol with potential applications in various fields of chemical synthesis and materials science. Recognizing the current scarcity of publicly available experimental data for this specific compound, this document serves as a procedural and theoretical manual for researchers, scientists, and drug development professionals. The guide outlines detailed experimental protocols for determining key physical properties in both its solid and liquid states, including melting point, boiling point, density, viscosity, and solubility. Furthermore, it delves into the theoretical underpinnings of how the molecular structure of 2,6-dimethyl-3,5-heptanediol influences its macroscopic properties, with a particular focus on the role of hydrogen bonding and stereochemistry. By providing a robust methodological foundation, this guide aims to empower researchers to generate high-quality, reliable data for this and other novel chemical entities.

Introduction: The Significance of 2,6-Dimethyl-3,5-heptanediol

2,6-Dimethyl-3,5-heptanediol is a secondary diol characterized by two hydroxyl groups and two stereocenters. Its molecular structure, featuring branched alkyl groups and the capacity for extensive hydrogen bonding, suggests a range of interesting physical properties that are crucial for its potential applications. As with any chemical compound, a thorough understanding of its physical properties is a prerequisite for its effective use in research and development. These properties govern its behavior in different environments, its interactions with other substances, and the design of processes for its synthesis, purification, and formulation.

Currently, the scientific literature and chemical databases primarily offer computed or predicted data for 2,6-dimethyl-3,5-heptanediol[1][2]. While these computational predictions are valuable for initial estimations, they lack the definitive accuracy of experimental data. This guide, therefore, provides the necessary protocols to bridge this knowledge gap.

Theoretical Framework: Structure-Property Relationships

The physical properties of 2,6-dimethyl-3,5-heptanediol are intrinsically linked to its molecular structure. The presence of two hydroxyl (-OH) groups allows for the formation of strong intermolecular hydrogen bonds. In the solid state, these hydrogen bonds are expected to create a well-ordered crystal lattice, influencing the melting point and density. In the liquid state, these same hydrogen bonds are responsible for a relatively high boiling point and viscosity compared to non-polar compounds of similar molecular weight.

The branched nature of the heptane backbone, with its two methyl groups, will also play a role in how the molecules pack in the solid state and interact in the liquid state. The stereochemistry of the two chiral centers ((3R,5R), (3S,5S), or the meso compound) will have a significant impact on the symmetry of the molecule, which in turn can affect its melting point and solubility.

Comparative Physicochemical Properties: A Methodological Approach

Given the absence of extensive experimental data, this section outlines the experimental procedures to determine and compare the key physical properties of solid and liquid 2,6-dimethyl-3,5-heptanediol.

Data Summary Table (Hypothetical Data for Illustrative Purposes)

The following table is presented as a template for organizing experimentally determined data. The values are hypothetical and serve to illustrate the expected differences between the solid and liquid states.

| Physical Property | Solid State (at T < T_m) | Liquid State (at T > T_m) | Significance & Rationale |

| Melting Point (T_m) | N/A | To be determined (°C) | The temperature at which the solid transitions to a liquid. It is a key indicator of the strength of the crystal lattice and the purity of the compound. |

| Boiling Point (T_b) | N/A | To be determined (°C) | The temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. It reflects the strength of intermolecular forces in the liquid state. |

| Density (ρ) | ρ_solid > ρ_liquid | To be determined (g/cm³) | Generally, the density of a substance is higher in its solid state due to more efficient molecular packing in the crystal lattice. |

| Dynamic Viscosity (η) | N/A | To be determined (mPa·s) | A measure of a fluid's resistance to flow. For diols, viscosity is primarily influenced by hydrogen bonding and molecular entanglement. |

| Solubility | To be determined | To be determined | The ability of the compound to dissolve in various solvents. This is crucial for purification, reaction chemistry, and formulation. |

| Refractive Index (n_D) | N/A | To be determined | The ratio of the speed of light in a vacuum to its speed in the substance. It is a useful property for identification and for assessing purity. |

Experimental Protocols

This section provides detailed, step-by-step methodologies for the determination of the key physical properties of 2,6-dimethyl-3,5-heptanediol.

Determination of Melting Point

The melting point is a fundamental property for the characterization of a solid compound and an indicator of its purity.

Experimental Workflow:

Caption: Workflow for Melting Point Determination

Protocol:

-

Sample Preparation:

-

Ensure the 2,6-dimethyl-3,5-heptanediol sample is dry.

-

Grind a small amount of the solid sample into a fine powder using a mortar and pestle.

-

Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the bottom of the tube. The packed sample should be 2-3 mm high.

-

-

Measurement:

-

Place the packed capillary tube into the sample holder of a melting point apparatus.

-

Set the apparatus to heat at a controlled rate. For an unknown sample, a rapid heating rate can be used for an initial estimate, followed by a slower rate (1-2 °C per minute) for an accurate determination.

-

Observe the sample through the magnifying lens.

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears.

-

Record the temperature at which the entire sample has turned into a clear liquid.

-

The melting point is reported as this temperature range.

-

Causality: A pure crystalline solid has a sharp, well-defined melting point because the molecules are arranged in a regular lattice, and a specific amount of thermal energy is required to overcome these forces. Impurities disrupt this lattice, leading to a broader and depressed melting point range.

Determination of Boiling Point

The boiling point of the liquid diol is a key characteristic that reflects the strength of its intermolecular forces.

Experimental Workflow:

Caption: Workflow for Boiling Point Determination

Protocol:

-

Apparatus Setup:

-

Place a small amount (approximately 0.5 mL) of liquid 2,6-dimethyl-3,5-heptanediol into a small test tube.

-

Take a capillary tube, seal one end, and place it, open end down, into the test tube.

-

Attach the test tube to a thermometer with the bulb of the thermometer level with the sample.

-

Suspend the assembly in a heating bath (e.g., a beaker of mineral oil).

-

-

Heating and Observation:

-

Heat the bath gently and stir to ensure even temperature distribution.

-

As the temperature rises, air trapped in the capillary tube will expand and escape as bubbles.

-

Continue heating until a steady stream of bubbles emerges from the capillary tube. This indicates that the vapor of the diol is now escaping.

-

Remove the heat source and allow the bath to cool slowly.

-

-

Data Recording:

-

The stream of bubbles will slow down and stop as the apparatus cools. The point at which the liquid just begins to be drawn back into the capillary tube is the boiling point. At this temperature, the vapor pressure inside the capillary equals the atmospheric pressure.

-

Record the temperature at this point.

-

Causality: The boiling point is reached when the vapor pressure of the liquid equals the surrounding atmospheric pressure. The strong hydrogen bonds in 2,6-dimethyl-3,5-heptanediol require a significant amount of energy to be overcome for the molecules to enter the vapor phase, resulting in a relatively high boiling point.

Determination of Density

Density is a measure of mass per unit volume and differs between the solid and liquid states due to changes in molecular packing.

Liquid Density (using a pycnometer):

Protocol:

-

Calibration:

-

Clean and dry a pycnometer of known volume.

-

Weigh the empty, dry pycnometer.

-

Fill the pycnometer with deionized water of a known temperature and weigh it again.

-

Calculate the exact volume of the pycnometer using the known density of water at that temperature.

-

-

Measurement:

-

Empty and dry the pycnometer.

-

Fill the pycnometer with liquid 2,6-dimethyl-3,5-heptanediol at a controlled temperature.

-

Weigh the filled pycnometer.

-

-

Calculation:

-

Subtract the mass of the empty pycnometer from the mass of the filled pycnometer to get the mass of the diol.

-

Divide the mass of the diol by the calibrated volume of the pycnometer to obtain the density.

-

Solid Density (by displacement - if the solid is insoluble in the displacement liquid):

Protocol:

-

Sample Preparation:

-

Weigh a sample of solid 2,6-dimethyl-3,5-heptanediol.

-

-

Measurement:

-

Partially fill a graduated cylinder with a liquid in which the diol is insoluble (e.g., a non-polar solvent). Record the initial volume.

-

Carefully add the weighed solid sample to the graduated cylinder, ensuring it is fully submerged.

-

Record the final volume.

-

-

Calculation:

-

The volume of the solid is the difference between the final and initial volume readings.

-

Divide the mass of the solid by its volume to determine the density.

-

Causality: In the solid state, molecules are typically packed more tightly in a crystal lattice than in the amorphous liquid state, resulting in a higher density.

Determination of Dynamic Viscosity

Viscosity is a measure of a fluid's resistance to flow and is a critical parameter for liquid handling and processing.

Experimental Workflow:

Caption: Workflow for Viscosity Determination

Protocol (using a rotational viscometer):

-

Instrument Setup:

-

Select a rotational viscometer and a spindle appropriate for the expected viscosity of the diol.

-

Calibrate the instrument using a standard of known viscosity.

-

Place the liquid 2,6-dimethyl-3,5-heptanediol in a temperature-controlled sample holder.

-

-

Measurement:

-

Immerse the spindle in the liquid to the correct depth.

-

Begin rotating the spindle at a known speed.

-

Allow the reading to stabilize.

-

-

Data Recording:

-

Record the torque required to rotate the spindle. The instrument's software will typically convert this to a dynamic viscosity value in millipascal-seconds (mPa·s) or centipoise (cP).

-

Causality: The high viscosity of diols is primarily due to the extensive network of hydrogen bonds between molecules, which creates resistance to flow.

Determination of Solubility

Solubility is a critical parameter for purification, reaction chemistry, and formulation development.

Protocol (Isothermal Shake-Flask Method):

-

Sample Preparation:

-

Add an excess amount of solid 2,6-dimethyl-3,5-heptanediol to a series of vials, each containing a different solvent (e.g., water, ethanol, acetone, hexane).

-

-

Equilibration:

-

Tightly cap the vials and place them in a thermostatically controlled shaker at a specific temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

Allow the undissolved solid to settle.

-

Carefully extract a known volume of the supernatant (the clear liquid above the solid).

-

Dilute the supernatant with a suitable solvent.

-

Analyze the concentration of the diol in the diluted supernatant using a suitable analytical technique (e.g., gas chromatography or high-performance liquid chromatography).

-

-

Calculation:

-

Calculate the original concentration in the supernatant to determine the solubility in that solvent at the specified temperature.

-

Causality: The solubility of 2,6-dimethyl-3,5-heptanediol will be governed by the principle of "like dissolves like". It is expected to be more soluble in polar, protic solvents that can participate in hydrogen bonding (like water and alcohols) and less soluble in non-polar solvents (like hexane).

Concluding Remarks

While experimental data for 2,6-dimethyl-3,5-heptanediol remains to be fully elucidated, this technical guide provides a robust framework for its comprehensive physicochemical characterization. The detailed protocols and theoretical discussions herein are designed to equip researchers with the necessary tools to generate reliable and accurate data. A thorough understanding of the physical properties of both the solid and liquid states of this diol is essential for unlocking its full potential in various scientific and industrial applications.

References

-

PubChem. (3R,5R)-2,6-Dimethyl-3,5-heptanediol. National Center for Biotechnology Information. [Link][1]

-

PubChem. 2,6-Dimethyl-3,5-heptandiol. National Center for Biotechnology Information. [Link][2]

Sources

A Guide to C2-Symmetric Chiral Diols in Organic Synthesis: From Fundamental Principles to Advanced Applications

In the pursuit of enantiomerically pure compounds, essential for the development of modern pharmaceuticals and fine chemicals, C2-symmetric chiral diols have emerged as a class of indispensable tools.[1] Their unique structural architecture, characterized by a twofold rotational axis, creates a well-defined and predictable chiral environment. This inherent chirality is pivotal for achieving high levels of stereocontrol in a multitude of chemical transformations, making these diols highly valued as ligands in metal-catalyzed reactions, as chiral auxiliaries, and as resolving agents.[1] This in-depth guide explores the core principles, synthesis, and diverse applications of C2-symmetric chiral diols, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their utility in asymmetric synthesis.

The Principle of C2-Symmetry: A Cornerstone of Asymmetric Catalysis

The defining characteristic of a C2-symmetric molecule is the presence of a C2 rotation axis; a 180° rotation around this axis results in a molecule that is indistinguishable from the original.[1] In the context of chiral diols, this symmetry coexists with chirality, meaning the molecule is non-superimposable on its mirror image.[1] This chirality can stem from stereogenic centers, as seen in TADDOLs, or from axial chirality due to restricted rotation (atropisomerism), a hallmark of BINOL.[1]

The C2 symmetry ensures that the two hydroxyl groups are chemically equivalent, which simplifies the coordination environment when complexed with a metal center. This often leads to the formation of a single, dominant diastereomeric catalyst species, a crucial factor in attaining high enantioselectivity.[1] The rigid and well-defined conformation of these diol-metal complexes allows for effective chiral recognition and the efficient transfer of stereochemical information to the substrate.[1]

Key Classes of C2-Symmetric Chiral Diols and Their Synthesis

Two of the most prominent families of C2-symmetric chiral diols are TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) and BINOLs (1,1'-bi-2-naphthols). Their synthesis in enantiomerically pure form is a critical first step in their application.

TADDOLs: Versatility from the Chiral Pool

TADDOLs are readily synthesized from tartaric acid, a naturally occurring and enantiopure starting material. The general approach involves the conversion of a tartrate ester to its corresponding acetal or ketal, followed by a Grignard reaction with an excess of an aryl Grignard reagent.[2]

dot graph TADDOL_Synthesis { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

tartrate [label="Tartrate Ester Acetal/Ketal", fillcolor="#F1F3F4"]; grignard [label="Aryl Grignard Reagent (excess)", fillcolor="#F1F3F4"]; taddol [label="TADDOL", fillcolor="#EA4335", fontcolor="#FFFFFF"];

tartrate -> taddol [label="Grignard Reaction"]; grignard -> taddol; } dito Figure 1: General synthetic scheme for TADDOLs.

This straightforward and scalable synthesis allows for the preparation of a wide variety of TADDOL derivatives with different aryl substituents, enabling the fine-tuning of their steric and electronic properties for specific catalytic applications.[2]

BINOL: Harnessing Atropisomerism through Asymmetric Synthesis

The synthesis of enantiomerically pure BINOL presents a different challenge, as its chirality arises from restricted rotation around the C-C single bond connecting the two naphthalene rings. The most common and effective method for preparing enantiopure BINOL is the asymmetric oxidative coupling of 2-naphthol.[3][4] This can be achieved using chiral catalysts, often based on copper or vanadium complexes.[3][4]

dot graph BINOL_Synthesis { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

naphthol [label="2-Naphthol", fillcolor="#F1F3F4"]; catalyst [label="Chiral Catalyst\n(e.g., Cu(II) or V(IV) complex)", fillcolor="#F1F3F4"]; oxidant [label="Oxidant (e.g., O2)", fillcolor="#F1F3F4"]; binol [label="(R)- or (S)-BINOL", fillcolor="#4285F4", fontcolor="#FFFFFF"];

naphthol -> binol [label="Asymmetric Oxidative Coupling"]; catalyst -> binol; oxidant -> binol; } dito Figure 2: Asymmetric synthesis of BINOL via oxidative coupling.

Another established method is the optical resolution of racemic BINOL, which can be accomplished by forming diastereomeric salts with a chiral resolving agent, such as a cinchonine alkaloid.[1]

Applications in Asymmetric Catalysis: A Realm of Possibilities

C2-symmetric chiral diols, particularly TADDOLs and BINOLs, have found widespread application as ligands in a vast array of metal-catalyzed asymmetric reactions. Upon deprotonation, they coordinate to a metal center, forming a rigid and chiral catalyst complex that effectively controls the stereochemical outcome of the reaction.[1]

Enantioselective Additions to Carbonyl Compounds

One of the most significant applications of C2-symmetric diols is in the enantioselective addition of nucleophiles to aldehydes and ketones.

-

Alkylation and Arylation of Aldehydes: Ti-TADDOLate complexes are highly effective catalysts for the enantioselective addition of organozinc reagents to aldehydes, providing access to chiral secondary alcohols with high enantiomeric excess (ee).

-

Cyanosilylation of Aldehydes: The addition of trimethylsilyl cyanide (TMSCN) to aldehydes, catalyzed by titanium complexes of TADDOL derivatives, can yield chiral cyanohydrins. However, achieving consistently high enantioselectivity can be challenging and is highly dependent on the specific TADDOL ligand and reaction conditions.[5]

Table 1: Performance of TADDOL-Ti Catalysts in Enantioselective Additions to Aldehydes

| Reaction | Aldehyde | Nucleophile | TADDOL Ligand | Yield (%) | ee (%) |

| Diethylzinc Addition | Benzaldehyde | Et2Zn | Phenyl-TADDOL | >95 | >98 |

| Cyanosilylation | Benzaldehyde | TMSCN | Various TADDOLs | Variable | up to 71 |

Data compiled from representative literature.[5]

Asymmetric Diels-Alder Reactions

Lewis acid catalysts modified with TADDOL or BINOL derivatives are powerful tools for promoting highly diastereoselective and enantioselective Diels-Alder reactions.[1] These reactions are fundamental for the construction of cyclic systems, which are common motifs in natural products and pharmaceuticals. For instance, Ti-TADDOLate complexes have been successfully employed in the Diels-Alder reaction of dihydroquinolines with electrophilic enones.

Enantioselective Reductions

BINOL-derived aluminum and ruthenium complexes are highly effective for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1][6] This transformation is a cornerstone of asymmetric synthesis.

Asymmetric Epoxidation and Dihydroxylation

While not as ubiquitous as in other areas, C2-symmetric diols have also been explored as ligands in asymmetric oxidation reactions. For example, rare-earth metal complexes with chiral TADDOL ligands have been used to catalyze the asymmetric epoxidation of α,β-unsaturated ketones. Furthermore, the Sharpless asymmetric dihydroxylation, a landmark transformation, utilizes cinchona alkaloid-derived ligands, which, while not strictly C2-symmetric diols, share the principle of creating a defined chiral environment for the oxidation of olefins.[7]

Experimental Protocol: Synthesis of a Phenyl-TADDOL Derivative

This protocol provides a detailed methodology for the synthesis of a commonly used phenyl-TADDOL derivative from (R,R)-tartaric acid.

Step 1: Synthesis of (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester

-

To a solution of dimethyl L-tartrate (1 equiv.) in acetone (excess), add 2,2-dimethoxypropane (1.2 equiv.) and a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired ketal.

Step 2: Synthesis of (4R,5R)-α,α,α',α'-Tetraphenyl-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol (Phenyl-TADDOL)

-

Prepare a solution of phenylmagnesium bromide from magnesium turnings (10 equiv.) and bromobenzene (10 equiv.) in anhydrous THF.

-

To this Grignard reagent, add a solution of the dimethyl ester ketal (1 equiv.) from Step 1 in anhydrous THF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure Phenyl-TADDOL.

dot graph Experimental_Workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Dimethyl L-tartrate", fillcolor="#F1F3F4"]; step1 [label="Ketalization", fillcolor="#FBBC05"]; ketal [label="Dimethyl ester ketal", fillcolor="#F1F3F4"]; step2 [label="Grignard Reaction", fillcolor="#34A853"]; taddol [label="Phenyl-TADDOL", fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> step1 -> ketal; ketal -> step2 -> taddol; } dito Figure 3: Workflow for the synthesis of Phenyl-TADDOL.

The Causality Behind Experimental Choices

-

Choice of Tartaric Acid Isomer: The stereochemistry of the final TADDOL is directly determined by the stereochemistry of the starting tartaric acid. Using L-(+)-tartaric acid will lead to the (4R,5R)-TADDOL, while D-(-)-tartaric acid will yield the (4S,5S)-enantiomer.

-

Excess Grignard Reagent: A large excess of the Grignard reagent is necessary to ensure complete conversion of the diester to the tertiary diol and to overcome any potential side reactions.

-

Anhydrous Conditions: Grignard reactions are highly sensitive to moisture. The use of anhydrous solvents and glassware is critical to prevent the quenching of the Grignard reagent and to ensure a high yield of the desired product.

-

Careful Quenching: The quenching of the Grignard reaction is highly exothermic. Slow addition of the quenching agent at low temperature is essential for safety and to prevent the decomposition of the product.

Future Perspectives

The field of C2-symmetric chiral diols continues to evolve, with ongoing research focused on the development of new diol scaffolds with enhanced catalytic activity and selectivity.[8][9] The incorporation of these diols into more complex catalyst systems, such as metal-organic frameworks and polymers, is also a promising area of investigation.[2] For professionals in drug development, the ability to rationally design and synthesize chiral molecules with high enantiopurity is of paramount importance.[10] C2-symmetric chiral diols will undoubtedly remain a vital tool in this endeavor, enabling the efficient and stereoselective synthesis of the next generation of therapeutic agents.

References

-

Syntheses and Applications of C2-Symmetric Chiral Diols. ResearchGate. Available at: [Link]

-

Asymmetric Catalysis by BINOL and Its Non-polymeric Derivatives. Thieme Chemistry. Available at: [Link]

-

Modified BINOL Ligands in Asymmetric Catalysis. ACS Publications. Available at: [Link]

-

TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries. Wiley Online Library. Available at: [Link]

-

Advances in the Asymmetric Synthesis of BINOL Derivatives. MDPI. Available at: [Link]

-

Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions. ACS Omega. Available at: [Link]

-

Asymmetric epoxidation of α,β-unsaturated ketones catalyzed by rare-earth metal amides RE[N(SiMe3)2]3 with chiral TADDOL ligands. Royal Society of Chemistry. Available at: [Link]

-

Syntheses and applications of C2-symmetric chiral diols. Scilit. Available at: [Link]

-

Chiral Diol-Based Organocatalysts in Enantioselective Reactions. PMC - NIH. Available at: [Link]

-

Development of the titanium–TADDOLate-catalyzed asymmetric fluorination of β-ketoesters. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Chirality transfer from chiral diol and late-stage drug molecule functionalization. ResearchGate. Available at: [Link]

-

Stereospecific cyclization of a pseudo-C2-symmetric unsaturated diol. ResearchGate. Available at: [Link]

-

Design and synthesis of novel C2-symmetric chiral piperazines and an application to asymmetric acylation of sigma-symmetric 1,2-diols. PubMed. Available at: [Link]

-

Recent progress in selective functionalization of diols via organocatalysis. RSC Publishing. Available at: [Link]

-

An Efficient and Versatile Approach for Optical Resolution of C2-Symmetric Axially Chiral Biaryl Dials. Synthesis of Enantiopure Biaryl-Derived Cyclic trans-1,2-Diols. ACS Publications. Available at: [Link]

-

New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. Available at: [Link]

-

Asymmetric desymmetrization of meso-diols by C2-symmetric chiral 4-pyrrolidinopyridines. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

New class of chiral molecules offers strong stability for drug development. University of Geneva. Available at: [Link]

-

Structural Features of Diacyldodecaheterocycles with Pseudo-C2-Symmetry: Promising Stereoinductors for Divergent Synthesis of Chiral Alcohols. PMC. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ethz.ch [ethz.ch]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scilit.com [scilit.com]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. drugtargetreview.com [drugtargetreview.com]

DMHD chiral auxiliary literature review

DMHD: The High-Fidelity -Symmetric Diol Auxiliary

Technical Guide for Asymmetric Synthesis

Executive Summary & Chemical Identity

In the landscape of chiral auxiliaries, DMHD refers to (3S,5S)-2,6-dimethyl-3,5-heptanediol (and its enantiomer).[1] It is a

Note on Nomenclature: Researchers must distinguish this auxiliary from the acronym "DMHD" occasionally used for 2,5-dimethyl-2,4-hexadiene (a substrate in Aratani cyclopropanation). In the context of chiral induction reagents, DMHD is the diol auxiliary.[2]

DMHD functions primarily by forming rigid, chiral cyclic acetals (dioxanes) with prostereogenic carbonyl compounds. The isopropyl groups at the 2- and 6-positions provide a "steric wall" significantly more imposing than the methyl groups of PD, often boosting diastereomeric excess (d.e.) from ~90% to >99.5%.

Molecular Architecture & Mechanistic Advantage

The efficacy of DMHD stems from its ability to form a conformationally locked 1,3-dioxane ring upon acetalization.

-

The

-Symmetry: The molecule possesses a -

Conformational Lock: When condensed with a ketone, the resulting spiro-acetal adopts a chair conformation. To minimize 1,3-diaxial interactions, the bulky isopropyl groups of the DMHD backbone occupy equatorial positions. This forces the acetal ring into a single, rigid chair conformer.

-

Steric Shielding: The equatorial isopropyl groups extend their steric bulk toward the reaction centers (the faces of the enol ether or ketal), effectively blocking one face of the substrate and forcing incoming reagents (like Simmons-Smith carbenoids) to attack from the less hindered trajectory.

Synthesis of the Auxiliary (Self-Validating Protocol)

The preparation of DMHD is a classic example of enantio-differentiating hydrogenation . It is synthesized from the achiral diketone precursor using a modified Raney Nickel catalyst.

Protocol: Preparation of (3S,5S)-2,6-Dimethyl-3,5-heptanediol

-

Precursor: 2,6-Dimethyl-3,5-heptanedione (Synthesized via Claisen condensation of methyl isobutyrate and methyl isopropyl ketone).[1]

-

Catalyst Preparation (The Critical Step):

-

Raney Nickel (RNi): Use standard W-7 or similar grade.

-

Modification: Suspend RNi in an aqueous solution of (R,R)-Tartaric Acid (1%) and NaBr (2%) at 100°C.

-

Mechanism: The tartaric acid adsorbs onto the nickel surface, creating a chiral environment that directs the hydrogenation.

-

Validation: The pH of the modifying solution must be controlled (typically pH 3.2) to ensure optimal enantioselectivity.

-

-

Hydrogenation:

-

Substrate: Dissolve 2,6-dimethyl-3,5-heptanedione in THF/Propionic acid.

-

Reaction: Hydrogenate at 100°C under 100 kg/cm ²

pressure. -

Purification: The crude product is a mixture of the chiral diol (major) and meso-isomers.

-

Recrystallization: Recrystallize from hexane or ether. The (3S,5S)-isomer crystallizes as colorless needles (mp 91.5–92°C).

-

QC Check: Optical rotation should be

(c 1.0, EtOH).

-

Visualization: Synthesis Pathway

Figure 1: The synthesis relies on surface-modified heterogeneous catalysis to establish the initial chirality, followed by recrystallization to achieve optical purity.

Core Application: Asymmetric Simmons-Smith Cyclopropanation

The most potent application of DMHD is the cyclopropanation of

Experimental Workflow

-

Acetalization (Attachment):

-

React the target enone (e.g., cyclohexenone) with (3S,5S)-DMHD in benzene/toluene with a catalytic amount of p-TsOH.

-

Dean-Stark trap is essential to remove water and drive equilibrium.

-

Result: A chiral enol ether (dioxane derivative).

-

-

Cyclopropanation (The Stereoselective Step):

-

Reagent: Furukawa reagent (

).[3] -

Conditions: Toluene, -20°C to 0°C.

-

Causality: The zinc species coordinates to the acetal oxygens. The bulky isopropyl groups of DMHD block the re-face (for the S,S-auxiliary), forcing the carbenoid to attack from the si-face.

-

-

Hydrolysis (Removal):

-

Treat the cyclopropanated acetal with dilute acid (HCl/THF).

-

Recovery: DMHD is recovered by extraction and can be recrystallized for reuse.

-

Comparative Data: DMHD vs. PD

The following table illustrates the superiority of DMHD over 2,4-pentanediol (PD) in the cyclopropanation of cyclic enol ethers.

| Substrate (Enol Ether of) | Auxiliary | Reagent | Yield (%) | Diastereomeric Excess (d.e.)[2][4] |

| Cyclohexanone | (2R,4R)-PD | 88 | 95.2% | |

| Cyclohexanone | (3S,5S)-DMHD | 92 | > 99.5% | |

| Cycloheptanone | (2R,4R)-PD | 85 | 92.0% | |

| Cycloheptanone | (3S,5S)-DMHD | 90 | > 99.0% |

Data Source: Sugimura et al. (1990)[4]

Visualization: Cyclopropanation Mechanism

Figure 2: The isopropyl groups of DMHD (in the Acetal stage) enforce a single trajectory for the zinc carbenoid.

Application: Meso-Epoxide Differentiation[11]

Beyond cyclopropanation, DMHD is utilized for the diastereo-differentiating isomerization of meso-epoxides .

-

Concept: A meso-epoxide (like 3,4-epoxycyclopentanone) is ketalized with DMHD.[5]

-

Reaction: Treatment with a chiral base (Lithium amide) or even achiral bases induces

-elimination to open the epoxide. -

Differentiation: The chiral environment of the DMHD ketal renders the two protons

to the carbonyl (which are enantiotopic in the parent ketone) diastereotopic. The base preferentially removes one proton, leading to an optically active allylic alcohol. -

Result: High enantioselectivity in the formation of 4-hydroxy-2-cyclopentenone derivatives, key synthons for prostaglandin synthesis.[5]

References

-

Preparation and Characterization: Sugimura, T., Yoshikawa, M., Yoneda, T., & Tai, A. (1990). Preparation of Optically Pure (3S,5S)- and (3R,5R)-2,6-Dimethyl-3,5-heptanediol.[6][5][7] Bulletin of the Chemical Society of Japan, 63(4), 1080–1085.

-

Cyclopropanation Application: Sugimura, T., Futagawa, T., Yoshikawa, M., & Tai, A. (1989). Diastereo-differentiating Simmons-Smith reaction using a new chiral auxiliary. Tetrahedron Letters, 30(29), 3807-3810.

-

Meso-Epoxide Isomerization: Yoshikawa, M., Sugimura, T., & Tai, A. (1990). Diastereo-Differentiating Isomerization of Meso 3,4-Epoxycyclopentanone Ketal to a Chiral 4-Hydroxy-2-cyclopentenone Ketal. Chemistry Letters, 19(6), 1003–1006.

Sources

- 1. EP0385368A1 - Novel optically active compound - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. | PDF or Rental [articles.researchsolutions.com]

- 7. (PDF) Preparation of Optically Pure (3s,5s)- And [research.amanote.com]

Methodological & Application

Using 2,6-Dimethyl-3,5-heptanediol as a chiral auxiliary

Application Note: High-Fidelity Asymmetric Synthesis Using 2,6-Dimethyl-3,5-heptanediol

Abstract

This technical guide details the application of 2,6-dimethyl-3,5-heptanediol (CAS: 128899-83-2) as a high-performance chiral auxiliary. Structurally related to the classic 2,4-pentanediol, this

The Chemical Architecture: Why This Auxiliary?

In asymmetric synthesis, 1,3-diols are frequently used to protect carbonyl groups while creating a chiral environment. The industry standard, (2R,4R)-2,4-pentanediol , forms a chiral 1,3-dioxane ring. However, its methyl substituents occasionally fail to provide sufficient steric bulk to differentiate the re and si faces of a prochiral substrate effectively.

2,6-Dimethyl-3,5-heptanediol addresses this by replacing the terminal methyls with isopropyl groups .

-

Conformational Locking: The bulky isopropyl groups have a strong thermodynamic preference for the equatorial position in the dioxane chair conformation. This locks the ring geometry more rigidly than methyl groups.

-

Thorpe-Ingold Effect: The gem-dimethyl effect (via the isopropyl methines) compresses the bond angles, bringing the chiral centers closer to the reaction site.

-

Symmetry: The

symmetry reduces the number of possible transition states, simplifying the reaction coordinate and enhancing selectivity.

Mechanism of Action

When an aldehyde condenses with this diol, it forms a 1,3-dioxane. The isopropyl groups lock the chair conformation. In reactions such as the Simmons-Smith cyclopropanation, the zinc carbenoid reagent coordinates to the acetal oxygens. The steric wall created by the equatorial isopropyl groups forces the reagent to approach from the opposing face, resulting in high diastereocontrol.

Workflow Visualization

The following diagram outlines the complete lifecycle of the auxiliary in a target synthesis.

Figure 1: Closed-loop cycle of chiral auxiliary usage, highlighting the recovery step.

Experimental Protocols

Protocol A: Preparation of the Auxiliary

Note: While available commercially, in-house preparation ensures high optical purity.

Reaction: Enantiodifferentiating Hydrogenation of 2,6-dimethyl-3,5-heptanedione.[1] Catalyst: Raney Nickel modified with (R,R)-Tartaric Acid (TA) and NaBr.[1]

-

Catalyst Activation: Digest 1.0 g of Raney Nickel alloy in 20% NaOH (aq) at 100°C for 1 hour. Wash with water until neutral.

-

Modification: Suspend the catalyst in 100 mL of aqueous solution containing 1.0 g (R,R)-Tartaric Acid and 5.0 g NaBr adjusted to pH 3.2 (NaOH). Heat at 100°C for 1 hour. Decant and wash with water and methanol.

-

Hydrogenation:

-

Substrate: 10 g of 2,6-dimethyl-3,5-heptanedione in 30 mL THF.

-

Conditions: Autoclave at 100 atm

, 100°C, 24 hours. -

Purification: Filter catalyst. Concentrate filtrate.[2] Recrystallize from hexane/ether.

-

-

QC Check: Target mp 50–51°C. Optical rotation

(c=1.0, EtOH).

Protocol B: Chiral Acetal Formation

Objective: Protection of an

-

Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

-

Reagents:

-

Aldehyde (10 mmol)

-

(3R,5R)-2,6-Dimethyl-3,5-heptanediol (11 mmol, 1.1 equiv)[3]

-

PPTS (Pyridinium p-toluenesulfonate) (0.1 mmol, 1 mol%)

-

Benzene or Toluene (50 mL)

-

-

Procedure: Reflux with azeotropic removal of water for 4–6 hours. Monitor by TLC (disappearance of aldehyde).

-

Workup: Cool to RT. Wash with saturated

(2 x 20 mL) and brine. Dry over -

Isolation: Flash chromatography (Hexanes/EtOAc 95:5).

-

Checkpoint:

NMR should show the acetal methine proton at

Protocol C: Diastereoselective Simmons-Smith Cyclopropanation

Objective: Transfer of chirality to form a cyclopropane ring.

-

Reagent Prep: In a flame-dried Schlenk flask under Argon, dissolve

(1.1 mL, 11 mmol) in dry DCM (20 mL). Cool to 0°C.[2] -

Carbenoid Formation: Add

(0.89 mL, 11 mmol) dropwise. Stir for 20 mins to form -

Addition: Cool the solution to -78°C (Critical for max selectivity). Add the Chiral Acetal (from Protocol B, 5 mmol) in DCM (10 mL) slowly via cannula.

-

Reaction: Allow to warm slowly to -20°C over 4 hours.

-

Quench: Pour into saturated

solution. Extract with -

Data Analysis: The resulting cyclopropyl acetal typically exhibits >98% de .

Protocol D: Auxiliary Cleavage and Recovery

Objective: Release the chiral aldehyde and recover the diol.

-

Hydrolysis: Dissolve the cyclopropyl acetal in THF:Water (4:1). Add p-Toluenesulfonic acid (0.5 equiv). Heat to 60°C for 2 hours.

-

Separation:

-

Neutralize with solid

. -

Extract with

.[2] -

The Product (Aldehyde) is often volatile or liquid; the Auxiliary (Diol) is a crystalline solid.

-

-

Purification: Column chromatography. The non-polar aldehyde elutes first; the polar diol elutes later (requires higher polarity solvent like EtOAc).

-

Recovery Rate: Expect >90% recovery of the diol for re-use.

Comparative Performance Data

The following table contrasts the 2,6-dimethyl-3,5-heptanediol auxiliary against the standard 2,4-pentanediol in the cyclopropanation of cinnamaldehyde acetals.

| Feature | (2R,4R)-2,4-Pentanediol | (3R,5R)-2,6-Dimethyl-3,5-heptanediol |

| Substituent | Methyl (-CH3) | Isopropyl (-CH(CH3)2) |

| Steric Bulk (A-value) | ~1.7 kcal/mol | ~2.15 kcal/mol |

| Acetal Conformation | Chair (Flexible) | Chair (Rigid/Locked) |

| Simmons-Smith de | 85 - 90% | > 98% |

| Recovery Yield | 85% | 92% |

Mechanistic Logic (Transition State)

The high selectivity arises from the specific spatial arrangement in the transition state.

Figure 2: Mechanistic model showing the equatorial isopropyl groups blocking the 'top' face, forcing the Zinc reagent to attack from the 'bottom', ensuring diastereoselectivity.

Troubleshooting & Optimization

-

Low Yield in Acetalization:

-

Cause: Steric hindrance of the isopropyl groups makes the diol nucleophilically sluggish.

-

Fix: Increase reaction time to 12h or use Trimethyl Orthoformate as a water scavenger instead of Dean-Stark.

-

-

Incomplete Hydrolysis:

-

Trace Water:

-

Critical: The Simmons-Smith reaction is moisture sensitive. Ensure the acetal is azeotropically dried with toluene immediately prior to use.

-

References

-

Sugimura, T., & Futagawa, T. (1989).[1] Diastereo-differentiating Simmons-Smith reaction using a new chiral auxiliary. Tetrahedron Letters, 30(29), 3807-3810.

-

Sugimura, T., Yoshikawa, M., Futagawa, T., & Tai, A. (1990). Preparation of Optically Pure (3S,5S)- and (3R,5R)-2,6-Dimethyl-3,5-heptanediol.[1] Tetrahedron, 46(17), 5955-5966.

-

Tai, A., & Harada, T. (1986). Tartaric Acid-Raney Nickel Catalyst (TA-MRNi) for Enantiodifferentiating Hydrogenation.[1] Catalysis Today.

-

Noyori, R. (1994). Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons. (General Reference for Chiral Acetals).

Sources

- 1. | PDF or Rental [articles.researchsolutions.com]

- 2. mdpi.com [mdpi.com]

- 3. (3R,5R)-2,6-Dimethyl-3,5-heptanediol | C9H20O2 | CID 11008219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Dimethyl Acetals [organic-chemistry.org]

Application Note & Protocol: Acetalization of Carbonyl Compounds with 2,6-Dimethyl-3,5-heptanediol

Introduction: Strategic Carbonyl Protection with a Hindered Diol

The protection of carbonyl functional groups is a cornerstone of multi-step organic synthesis, preventing unwanted reactions with nucleophiles, bases, or hydrides.[1] Acetal formation is one of the most robust and widely employed strategies for this purpose.[2] While simple diols like ethylene glycol are commonplace, the choice of protecting group can impart unique properties of stability and selectivity.

This application note details the use of 2,6-Dimethyl-3,5-heptanediol as a specialized protecting agent. The presence of bulky isopropyl groups flanking the hydroxyl moieties results in a sterically hindered acetal. This structural feature can offer enhanced stability under certain conditions and may be leveraged for regioselective protection in complex polyol systems, a significant challenge in carbohydrate and natural product chemistry.[3] The protocol described herein provides a comprehensive guide for the formation and subsequent cleavage of these acetals, grounded in established chemical principles.

The Mechanism of Acid-Catalyzed Acetalization

Acetalization is a reversible, acid-catalyzed reaction.[4] Understanding the mechanism is critical for optimizing reaction conditions, particularly the need for water removal to drive the equilibrium towards the product. The process involves several key steps:

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, rendering the carbonyl carbon significantly more electrophilic.

-

Initial Nucleophilic Attack: A hydroxyl group from the diol attacks the activated carbonyl carbon.

-

Hemiacetal Formation: A proton transfer step yields a hemiacetal intermediate.

-

Formation of an Oxocarbenium Ion: The hydroxyl group of the hemiacetal is protonated, forming a good leaving group (water). Elimination of water generates a resonance-stabilized oxocarbenium ion.

-

Intramolecular Cyclization: The second hydroxyl group of the diol attacks the oxocarbenium ion in an intramolecular fashion, forming the cyclic acetal ring.

-

Regeneration of Catalyst: Deprotonation of the resulting oxonium ion yields the final acetal product and regenerates the acid catalyst.

Caption: General Mechanism of Acid-Catalyzed Acetalization

Experimental Protocol: Acetalization with 2,6-Dimethyl-3,5-heptanediol

This protocol describes a general procedure for the protection of an aldehyde or ketone using a Dean-Stark apparatus to facilitate the required removal of water.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Typical Equivalents | Notes |

| Carbonyl Substrate | Varies | 1.0 | Ensure substrate is dry and free of impurities. |

| 2,6-Dimethyl-3,5-heptanediol | 160.25[5] | 1.1 - 1.5 | A slight excess ensures complete conversion of the carbonyl. |

| p-Toluenesulfonic acid (p-TSA) | 172.20 | 0.01 - 0.05 | Common, effective Brønsted acid catalyst.[6] Can be substituted with other acids like CSA or PPTS. |

| Toluene | 92.14 | Solvent | Forms an azeotrope with water for efficient removal. Dichloromethane or benzene can also be used. |

| Saturated aq. NaHCO₃ | - | - | For quenching the acid catalyst during work-up. |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | For drying the organic phase. |

| Diethyl ether or Ethyl acetate | - | - | Extraction solvent. |

| Silica Gel | - | - | For purification by column chromatography. |

Step-by-Step Procedure

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the carbonyl substrate (1.0 eq.), 2,6-Dimethyl-3,5-heptanediol (1.2 eq.), and the acid catalyst (e.g., p-TSA, 0.02 eq.).

-

Solvent Addition: Add a sufficient volume of toluene to dissolve the reagents and fill the Dean-Stark trap (typically 5-10 mL per mmol of substrate).

-

Azeotropic Distillation: Attach the flask to a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. Water will be collected in the trap as an azeotrope with toluene.

-

Monitoring the Reaction: The reaction progress can be monitored by observing the cessation of water collection in the Dean-Stark trap. Further analysis by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended to confirm the disappearance of the starting carbonyl compound. The reaction time can vary from 2 to 24 hours depending on the reactivity of the substrate.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to neutralize the acid), water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is typically purified by flash column chromatography on silica gel or by vacuum distillation to yield the pure acetal.

Caption: Experimental Workflow for Acetalization

Protocol for Deprotection

The removal of the acetal protecting group is typically achieved by acid-catalyzed hydrolysis, effectively reversing the formation reaction by employing an excess of water.[1][7]

-

Setup: Dissolve the acetal in a suitable organic solvent (e.g., acetone, THF) in a round-bottom flask.

-

Hydrolysis: Add an aqueous acid solution (e.g., 1-3 M HCl). The reaction is typically stirred at room temperature but may be gently heated to accelerate the cleavage of more stable acetals.

-

Monitoring: Monitor the reaction by TLC or GC for the disappearance of the starting acetal.

-

Work-up:

-

Neutralize the acid by carefully adding a base (e.g., saturated aq. NaHCO₃).

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected carbonyl compound.

-

Troubleshooting Guide

| Problem | Potential Cause | Suggested Solution |

| Incomplete Reaction | 1. Insufficient water removal.2. Inactive or insufficient catalyst.3. Sterically hindered or deactivated carbonyl. | 1. Ensure the Dean-Stark apparatus is functioning correctly. Consider adding molecular sieves to the reaction flask.2. Use fresh catalyst or increase catalyst loading slightly (e.g., to 5 mol%).3. Increase reaction time and/or temperature. Consider using a stronger Lewis acid catalyst like TMSOTf.[8] |

| Low Yield after Work-up | 1. Acetal is partially hydrolyzed during acidic work-up.2. Product loss during purification. | 1. Ensure the quenching step with NaHCO₃ is thorough to completely neutralize the acid before adding water or brine.2. Optimize chromatography conditions (solvent system, silica loading). |

| Side Product Formation | 1. Substrate is sensitive to acidic conditions.2. High reaction temperature causing decomposition. | 1. Use a milder catalyst such as pyridinium p-toluenesulfonate (PPTS). Consider non-azeotropic methods with a chemical dehydrating agent (e.g., trimethyl orthoformate) at a lower temperature.[7]2. Reduce the heating mantle temperature to maintain a gentle reflux. |

| Difficulty in Deprotection | The sterically hindered acetal is highly stable. | Increase the concentration of the aqueous acid, increase the reaction temperature, or extend the reaction time. Monitor carefully to avoid degradation of the target molecule. For extremely sensitive substrates, non-hydrolytic methods could be explored.[9] |

References

- Terada, M., Chikkagoudar, S. M., & Ube, H. (2018). Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protected Saccharides.

- Sarkar, T., et al. (2025). Dimethyl(alkyl) sulfates as Lewis acid type catalysts for acetalization and related reactions of carbonyl compounds. RSC Advances.

- De Clippel, F., et al. (2021). Catalytic Acetalization of Diols with Aqueous Formaldehyde Using Zeolites. SSRN.

- Kurihara, M., & Hakamata, W. (1996). Convenient Preparation of Cyclic Acetals, Using Diols, TMS-Source, and a Catalytic Amount of TMSOTf.

- Wang, C., et al. (2022). Removal of C3–C4 diols in ethylene glycol via selective dehydration reactions over Beta zeolite with acidity tailored.

- BenchChem. (2025). Troubleshooting Acetal Deprotection in the Presence of Sensitive Functional Groups. BenchChem.

- Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega.

- Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Organic Chemistry Portal.

- PubChem. (n.d.). (3R,5R)-2,6-Dimethyl-3,5-heptanediol. PubChem.

- Total Synthesis. (2024). Acetal Protecting Group & Mechanism. Total Synthesis.

- Kumar, A., & Singh, P. (2022). A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. YMER.

- Fettinger, J. C., et al. (2006). Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme'. UNT Digital Library.

- Lodyga-Chruscinska, E., et al. (2018).

- Nagasawa, T., et al. (2025). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry.

- Pandey, P. (2020). A call to (green) arms: Synthesis of Acetals and cyclic Acetals with and without Solvents. International Journal of Scientific Development and Research.

Sources

- 1. total-synthesis.com [total-synthesis.com]